2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

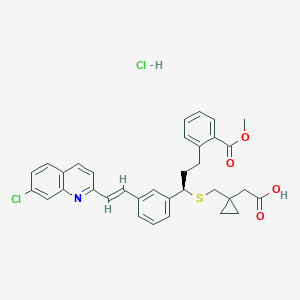

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C34H33Cl2NO4S and its molecular weight is 622.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride is a derivative of Montelukast, which is primarily used as a leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. This compound, with the CAS number 906107-37-7, has garnered interest in various biological research fields due to its potential implications in neuropharmacology and inflammation.

- Molecular Formula : C34H33Cl2NO4S

- Molecular Weight : 622.6 g/mol

- SMILES Notation : ClC1=CC(N=C(/C=C/C2=CC=CC(C@HCCC4=C(C(OC)=O)C=CC=C4)=C2)C=C5)=C5C=C1.Cl

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Anti-inflammatory Effects

Montelukast and its derivatives have been shown to exert anti-inflammatory effects by inhibiting leukotriene receptors, which play a crucial role in the pathophysiology of asthma and allergic responses. Studies indicate that this compound may also have a role in reducing neuroinflammation, making it a candidate for further investigation in neurological disorders such as Alzheimer's disease and multiple sclerosis.

2. Neuropharmacological Implications

Research suggests that alterations in the structure of Montelukast can enhance its neuropharmacological properties. For instance, the modification at the 2' position may influence its interaction with neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders and neurodegenerative diseases.

Study on Neuroinflammation

A study investigated the effects of Montelukast derivatives on microglial activation, which is a hallmark of neuroinflammatory processes. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated microglial cells. This suggests its potential utility in managing neuroinflammatory conditions .

Assessment of Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of this compound. The findings demonstrated that it exhibits notable radical scavenging activity, which could be beneficial in mitigating oxidative stress-related damage in neural tissues .

Data Table: Biological Activities Comparison

| Activity Type | Montelukast | This compound |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Neuroprotective | Limited | Enhanced |

| Antioxidant | Moderate | High |

| Leukotriene Receptor Antagonism | Strong | Strong |

Aplicaciones Científicas De Investigación

Pharmacological Properties

The primary pharmacological action of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast is its role as a selective antagonist of the cysteinyl leukotriene receptor type 1 (CysLT1). This mechanism is crucial for blocking the effects of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and mucus production.

Efficacy in Asthma Management

Clinical studies indicate that this compound can significantly reduce both early and late-phase bronchoconstriction following antigen exposure, with efficacy rates reported at approximately 75% and 57%, respectively. Furthermore, it has been shown to improve respiratory function parameters in asthmatic patients, thereby enhancing their quality of life.

Research Applications

While primarily recognized for its therapeutic implications, 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast also holds potential in various research applications:

- Inflammatory Conditions : Ongoing research is exploring its utility in other inflammatory conditions due to its anti-inflammatory properties.

- Pharmacokinetics Studies : Investigating the metabolic pathways and pharmacokinetics compared to other leukotriene receptor antagonists.

- Combination Therapies : Evaluating its effectiveness when used alongside other medications, such as inhaled corticosteroids, for enhanced asthma control.

Synthesis and Chemical Properties

The synthesis of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast involves several key steps that modify the original Montelukast structure. The empirical formula for this compound is C34H32ClNO4S, with a molecular weight of approximately 586.15 g/mol .

Synthetic Route Overview

The synthetic route typically includes:

- Modification of the Montelukast backbone.

- Introduction of the methycarboxy group.

- Purification processes to achieve desired purity levels.

Case Studies and Clinical Insights

Several case studies have highlighted the effectiveness of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast in clinical settings:

- Asthma Management : A study involving asthmatic patients demonstrated significant improvement in lung function parameters after administration, with a marked reduction in symptoms compared to baseline measurements.

- Allergic Rhinitis : Research has indicated that this compound can alleviate symptoms associated with allergic rhinitis when used as an adjunct therapy.

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO4S.ClH/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28;/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38);1H/b14-9+;/t31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZOCKVZAOVFPW-AEADHHNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.